Calcium pantothenic hydrate

Description

Significance of Pantothenic Acid and its Salts as Precursors in Fundamental Biochemical Pathways

The primary significance of pantothenic acid lies in its role as the precursor for the biosynthesis of Coenzyme A (CoA). eujournal.org CoA is a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the metabolism of carbohydrates, and the catabolism of amino acids. eujournal.orgresearchgate.net It is estimated that approximately 4% of all known enzymes utilize CoA as a cofactor. The conversion of pantothenic acid to CoA is a five-step enzymatic process that begins with the phosphorylation of pantothenic acid by the enzyme pantothenate kinase. wikipedia.org

CoA and its thioester derivatives, such as acetyl-CoA, are central to cellular metabolism. Acetyl-CoA, for instance, is the entry point for two-carbon units into the citric acid cycle (Krebs cycle), a key energy-yielding pathway. It is also a critical building block for the synthesis of fatty acids, cholesterol, and the neurotransmitter acetylcholine. eujournal.org Furthermore, the acyl carrier protein (ACP), which is essential for fatty acid synthesis, requires the 4'-phosphopantetheinyl moiety derived from CoA for its biological activity. eujournal.org

Historical Development of Research on Pantothenate Stereoisomers and their Biological Relevance

The discovery of pantothenic acid is credited to American biochemist Roger J. Williams, who in 1931 identified it as a growth factor for yeast. oxfordvitality.co.uknih.gov Williams and his colleagues later isolated and synthesized the vitamin in 1933. oxfordvitality.co.uk The complete synthesis of pantothenic acid was achieved in 1940 by Karl Folkers and his team at Merck and Company. eujournal.org

Early research into the biological activity of pantothenic acid revealed the importance of its stereochemistry. It was discovered that only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity. eujournal.org The levorotatory (L) isomer is not only inactive but can also act as an antagonist to the D-isomer. nih.gov This stereospecificity is a common feature in biological systems, where enzymes and receptors are chiral and therefore interact differently with the enantiomers of a chiral substrate. eujournal.org The chemical synthesis of pantothenic acid typically produces a racemic mixture of both D- and L-isomers. google.com Consequently, a resolution step is necessary to isolate the biologically active D-pantothenic acid for use in applications where biological activity is required. google.com

Overview of Current Academic Research Trajectories for Racemic Calcium Pantothenate

Current academic research on racemic calcium pantothenate and its components continues to explore its fundamental roles in biochemistry and its potential applications. Recent studies have delved into the molecular mechanisms underlying the wound-healing properties of pantothenate, demonstrating its stimulatory effect on the proliferation of human dermal fibroblasts and identifying the genes it regulates. researchgate.net Pharmacokinetic studies in healthy adults are providing a better understanding of the absorption, distribution, metabolism, and excretion of orally administered calcium pantothenate, which is crucial for its potential therapeutic applications. gavinpublishers.com

Furthermore, research is investigating the physicochemical properties and hydration behavior of D-calcium pantothenate in novel solvent systems, such as deep eutectic solvents, which could have implications for pharmaceutical formulations and drug delivery. nih.gov There is also ongoing interest in the cerebral deficiency of pantothenic acid as a potential factor in neurodegenerative diseases like Alzheimer's and Huntington's disease, suggesting new avenues for research into the neurological roles of this vitamin. oregonstate.edu Additionally, the interaction of pantothenate with metal ions, such as calcium, is being studied at a molecular level to elucidate the structural basis of these interactions and their biological significance. mdpi.com

Physicochemical Properties of Racemic Calcium Pantothenate

| Property | Value |

| CAS Number | 137-08-6 |

| Molecular Formula | C18H32CaN2O10 |

| Molecular Weight | 476.53 g/mol |

| Appearance | White powder |

| Solubility | Soluble in water |

| Melting Point | 196-200 °C (decomposes) |

| pH (5% solution) | 7-8 |

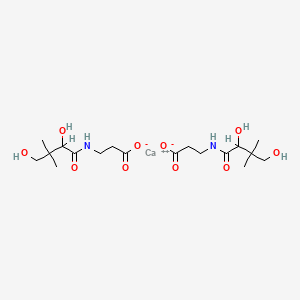

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

63409-48-3 |

|---|---|

Formule moléculaire |

C18H34CaN2O11 |

Poids moléculaire |

494.5 g/mol |

Nom IUPAC |

calcium;bis(3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate);hydrate |

InChI |

InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2 |

Clé InChI |

KUKRZUPDYACRAM-UHFFFAOYSA-L |

SMILES canonique |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |

Autres numéros CAS |

6381-63-1 63409-48-3 |

Origine du produit |

United States |

Chirality and Stereoselective Investigations of Pantothenate

Fundamental Principles of Stereoisomerism in Pantothenic Acid and its Derivatives

Pantothenic acid, also known as vitamin B5, is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. This chirality arises from a single stereocenter located at the C2 carbon atom of the pantoic acid moiety. vaia.comaskfilo.com This carbon is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a C(CH3)2(CH2OH) group, and a C(O)NH- group. The spatial arrangement of these groups around the chiral center determines the absolute configuration of the molecule, designated as either D (dextrorotatory) or L (levorotatory).

The two enantiomers are D-pantothenic acid and L-pantothenic acid. While they share the same chemical formula and connectivity of atoms, their three-dimensional structures are mirror images. wikipedia.org This difference in stereochemistry is crucial, as it dictates their biological activity. Racemic calcium pantothenate is a mixture of equal amounts of the D- and L- enantiomers.

Derivatives of pantothenic acid, such as panthenol (the alcohol analog) and calcium pantothenate (the calcium salt), also possess this chiral center and therefore exist as D and L stereoisomers. oregonstate.educir-safety.org The biological activity of these derivatives is also dependent on their stereochemical configuration. nih.gov

| Compound | Chiral Center Location | Enantiomeric Forms |

| Pantothenic Acid | C2 of the pantoic acid moiety | D-pantothenic acid, L-pantothenic acid |

| Panthenol | C2 of the pantoic alcohol moiety | D-panthenol, L-panthenol |

| Calcium Pantothenate | C2 of the pantoate moiety | Calcium D-pantothenate, Calcium L-pantothenate |

Differential Biochemical Activities and Recognition of D- and L-Pantothenate in Biological Systems

In biological systems, the D- and L-enantiomers of pantothenate exhibit significantly different activities due to the stereospecificity of enzymes. Only the D-enantiomer, D-pantothenic acid, is biologically active and serves as a vitamin for humans and animals. nih.govcir-safety.org It is an essential precursor for the biosynthesis of coenzyme A (CoA), a vital cofactor involved in numerous metabolic pathways, including the metabolism of carbohydrates, fats, and proteins. wikipedia.orgoregonstate.edu

The initial and committed step in CoA biosynthesis is the phosphorylation of pantothenic acid to 4'-phosphopantothenic acid, a reaction catalyzed by the enzyme pantothenate kinase (PanK). wikipedia.orgoregonstate.edu This enzyme stereoselectively recognizes and phosphorylates only the D-enantiomer.

The L-enantiomer, L-pantothenic acid, is biologically inactive. nih.gov Moreover, some sources suggest that the L-form may act as an antagonist to the D-form, potentially by competing for transport into cells or for the active site of enzymes involved in its metabolism, although the extent and significance of this antagonism are not fully elucidated. nih.gov This stereospecific recognition highlights the precise molecular interactions required for biological function, where the three-dimensional structure of a molecule is as important as its chemical composition.

| Enantiomer | Biological Activity | Role in Coenzyme A (CoA) Synthesis | Interaction with Pantothenate Kinase (PanK) |

| D-Pantothenate | Active (Vitamin B5) | Essential precursor | Substrate for phosphorylation |

| L-Pantothenate | Inactive | Not utilized | Not recognized as a substrate; potential competitive inhibitor |

Advanced Methods for Enantiomeric Resolution of Pantothenate

The production of enantiomerically pure D-pantothenate is crucial for its use in pharmaceuticals and nutritional supplements. Racemic mixtures, often produced through chemical synthesis, must be resolved to separate the biologically active D-enantiomer from the inactive L-enantiomer. Several advanced methods have been developed for this purpose.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for separating and quantifying the enantiomers of pantothenate. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times and thus their separation. This method is widely used for determining the enantiomeric excess (ee) of a sample.

For GC-MS analysis, the pantothenate enantiomers are often derivatized to increase their volatility and improve chromatographic separation. The mass spectrometer then allows for sensitive detection and quantification of the separated enantiomers. These chromatographic methods are essential for quality control in the production of D-pantothenate and for research purposes.

Enzymatic resolution is a highly efficient and environmentally friendly method for obtaining enantiomerically pure compounds. This approach leverages the high stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers in a racemic mixture.

One common strategy involves the use of enzymes that can selectively hydrolyze an ester derivative of racemic pantothenate or pantolactone (a precursor). For example, a lipase (B570770) or esterase can be chosen that specifically acts on the D-ester, leaving the L-ester unreacted. The resulting D-pantothenic acid can then be separated from the unreacted L-ester.

Another approach involves the use of pantothenate synthetase, which condenses D-pantoic acid with β-alanine to form D-pantothenic acid. d-nb.infonih.gov If a racemic mixture of pantoic acid is used as the starting material, the enzyme will only convert the D-enantiomer, allowing for the separation of the desired product. These biocatalytic methods often provide high yields and excellent enantiopurity (>99% ee). nih.gov

Crystallization-based methods are also employed for the resolution of pantothenate enantiomers. Preferential crystallization is a technique where a saturated solution of a racemic mixture is seeded with a crystal of the desired enantiomer. Under controlled conditions, the seeded enantiomer will crystallize out of the solution, leaving the other enantiomer in the mother liquor.

Another method involves the formation of diastereomeric salts. The racemic pantothenic acid is reacted with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of pantothenic acid can be recovered by removing the resolving agent.

Advanced Synthetic and Biocatalytic Methodologies for Pantothenate Production

Chemical Synthesis Research of D-Pantothenate and its Intermediates

The chemical synthesis of D-pantothenate primarily revolves around the production of its chiral precursor, D-(-)-pantolactone. The challenge lies in achieving high enantioselectivity to produce the biologically active D-isomer exclusively.

Asymmetric Synthesis Approaches for Enantiopure D-Pantothenic Acid

Asymmetric synthesis has become an indispensable tool for producing enantiopure materials in process research. nih.gov A significant advancement in this area is the asymmetric hydrogenation of ketopantoyl lactone to D-(-)-pantoyl lactone using chiral rhodium-phosphine complexes as catalysts. acs.org This biomimetic route offers an effective method for obtaining the desired enantiomer with high selectivity. acs.org The development of efficient and economically viable asymmetric syntheses is a continuing area of research, with the goal of creating reliable technologies for large-scale production. nih.gov

Another approach involves the enzyme-catalyzed addition of hydrocyanic acid to substituted pivalaldehydes, which provides a novel pathway to (R)-pantolactone, another designation for the D-isomer. acs.org These methods represent a shift towards more direct and elegant strategies for establishing the correct stereochemistry early in the synthetic process, thereby avoiding the need for classical resolution of racemic mixtures.

Research into Novel Synthetic Routes to D- and L-Pantothenate

Research into novel synthetic routes aims to improve upon traditional methods, which often involve the resolution of racemic pantolactone. acs.org One established method involves the chemical condensation of D-pantolactone with β-alanine to form D-pantothenic acid. researchgate.netchemicalbook.com Innovations in this area focus on improving the synthesis of the D-pantolactone intermediate itself.

Novel approaches have explored different starting materials and catalytic systems. For instance, the asymmetric synthesis of (R)-3,3-dimethyl-2-hydroxy-γ-butyrolactone serves as a formal synthesis of calcium D-pantothenate. acs.orgacs.org Chemoenzymatic methods, which combine chemical steps with biological catalysis, are also prominent. One such process uses a lactonohydrolase from Fusarium oxysporum to stereospecifically hydrolyze chemically synthesized D,L-pantolactone, yielding D-pantolactone for subsequent chemical conversion to D-pantothenate. nih.gov

The following table summarizes key aspects of different synthetic strategies.

| Method | Key Intermediate | Core Transformation | Primary Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Ketopantoyl lactone | Catalytic reduction with a chiral catalyst | High enantioselectivity |

| Chemoenzymatic Resolution | D,L-pantolactone | Stereospecific enzymatic hydrolysis | Utilizes a racemic starting material effectively |

Investigation of Reaction Mechanisms and Side Product Formation in Synthesis

Understanding reaction mechanisms is crucial for optimizing synthesis and minimizing the formation of unwanted side products. In the synthesis of pantothenate, the key steps, such as the formation of pantolactone and its subsequent condensation with β-alanine, are subject to mechanistic investigation. For example, in the asymmetric hydrogenation of ketopantoyl lactone, the interaction between the substrate and the chiral catalyst's active site determines the stereochemical outcome. acs.org

Inhibition of pantothenate biosynthesis by certain compounds can also provide mechanistic insights. Antimetabolites like N-pentyl pantothenamide (N5-Pan) have been shown to interfere with the pathway, and studying their mode of action helps to elucidate the regulatory mechanisms of the enzymes involved. nih.gov For instance, the formation of a complex between aspartate decarboxylase (PanD) and another protein, PanZ, in the presence of acetyl-CoA can regulate the supply of β-alanine, a key precursor. nih.gov Understanding these interactions is vital for developing both improved production methods and potential antimicrobial agents that target this pathway. nih.gov

Microbial Fermentation and Biocatalytic Production of D-Pantothenate

Biocatalytic routes to D-pantothenate are attractive because they are highly stereospecific, operate under mild conditions, and utilize renewable resources. These methods can be broadly categorized into whole-cell microbial fermentation and isolated enzymatic conversions.

Optimization of Microbial Strains for Enhanced D-Pantothenate Biosynthesis

Metabolic engineering has been extensively used to develop microbial "cell factories" for the overproduction of D-pantothenate. The primary hosts for these efforts include Escherichia coli and Corynebacterium glutamicum. nih.govnih.gov The general biosynthetic pathway starts from the intermediate α-ketoisovalerate. asm.orgnih.gov This is converted to ketopantoate, then reduced to D-pantoate. asm.orgnih.gov In a parallel branch, β-alanine is synthesized from aspartate. asm.orgnih.gov Finally, D-pantoate and β-alanine are condensed to form D-pantothenate, a reaction catalyzed by pantothenate synthetase (PS), encoded by the panC gene. researchgate.netasm.orgnih.gov

Strategies to enhance production titers include:

Overexpression of Pathway Genes: Increasing the expression of key genes like panB, panC, panD, and panE helps to drive metabolic flux towards pantothenate. nih.govnih.gov For instance, overexpressing panBC and genes for ketoisovalerate synthesis in C. glutamicum increased pantothenate accumulation over 100,000-fold compared to the wild type. nih.gov

Blocking Competing Pathways: Deleting genes for pathways that compete for precursors can redirect metabolites towards pantothenate synthesis. Abolishing L-isoleucine synthesis in C. glutamicum is one such strategy to increase the availability of ketoisovalerate. nih.gov

Enhancing Precursor Supply: The availability of precursors like β-alanine and L-valine (which leads to α-ketoisovalerate) is often a limiting factor. nih.gov Some bacteria have been found to synthesize β-alanine via a novel pathway involving β-alanine synthase from the uracil (B121893) degradation pathway. nih.govresearchgate.net

Combinatorial and Optimization Strategies: Multiplex combinatorial approaches in E. coli have been used to create plasmid-free hyperproducers. nih.gov This includes enhancing cofactor supply, introducing heterologous genes like panE from Pseudomonas aeruginosa, and optimizing fermentation conditions. nih.gov Statistical methods like Plackett-Burman design and response surface methodology have been used to optimize medium components such as glucose, β-alanine, and ammonium (B1175870) sulfate, leading to significant increases in D-pantothenate titers. nih.gov

The table below highlights results from various strain optimization studies.

| Microorganism | Engineering Strategy | Resulting Titer |

|---|---|---|

| Escherichia coli | Multiplex combinatorial strategies, acetate (B1210297) recycling | 72.40 g/L |

| Escherichia coli | Optimization of culture medium and isoleucine feeding | 31.6 g/L |

Enzymatic Conversions and Biotransformation of Racemic Precursors

Enzymatic methods offer a direct way to produce D-pantothenate or its intermediates with high specificity. These processes often use whole cells as biocatalysts to avoid costly enzyme purification. researchgate.net

A key application is the kinetic resolution of racemic D,L-pantolactone. researchgate.net This process uses an enantioselective lactonase that preferentially hydrolyzes one enantiomer, allowing the other to be recovered in high purity. For example, a novel D-lactonase expressed in E. coli showed high hydrolysis activity and enantioselectivity toward D-pantolactone, making it an effective method for producing the L-isomer, which can then be separated from the desired D-pantolactone. researchgate.net Deracemization strategies, which aim to convert the unwanted enantiomer into the desired one, represent a more advanced and sustainable approach to achieving a theoretical 100% yield. researchgate.net

Research into Alternative Bioreactor Configurations for Production

Membrane Bioreactors (MBRs)

Membrane bioreactors integrate a biological reactor with a membrane filtration system, allowing for the retention of microbial cells while continuously removing the product-containing fermentation broth. mdpi.comenvirogen.com This configuration offers the significant advantage of maintaining a high cell density within the reactor, which can lead to higher volumetric productivity. researchgate.netnih.gov For pantothenate production, an MBR could theoretically sustain a high concentration of engineered microorganisms like Escherichia coli or Bacillus subtilis, potentially increasing the synthesis rate and simplifying the initial purification steps. nih.gov

The continuous removal of pantothenate from the culture medium can also alleviate feedback inhibition, a common issue in microbial fermentation where high product concentrations slow down or halt further production. nih.gov While specific studies on MBRs for pantothenate synthesis are not extensively published, the technology is well-established for producing other organic acids and biomolecules. nih.gov

Interactive Table 1: Comparison of Conventional Fed-Batch and Projected MBR Performance for D-Pantothenic Acid Production

| Parameter | Conventional Fed-Batch (Reported) | Projected Performance (MBR) | Rationale for Projection |

| Titer (g/L) | 31.6 - 68.3 nih.govresearchgate.net | Potentially lower steady-state concentration in permeate | Continuous removal prevents high accumulation in the reactor at any single point. |

| Productivity (g/L/h) | ~0.55 - 0.79 nih.govresearchgate.net | Potentially Higher | High cell density and continuous operation can significantly boost output over time. nih.gov |

| Cell Density | High (transient) | Very High (sustained) | Membrane retains all biomass, uncoupling growth from hydraulic retention time. mdpi.com |

| Downstream Processing | Requires cell separation step (e.g., centrifugation) | Simplified (cell-free permeate) | The membrane acts as the primary separation step, providing a clarified product stream. envirogen.com |

Note: MBR performance data is projected based on the established principles of membrane bioreactor technology for similar fermentation processes.

Immobilized Cell and Enzyme Bioreactors

Immobilization technology involves confining cells or enzymes to a solid support matrix, which can then be used in various reactor types, such as packed bed reactors (PBRs) or fluidized bed reactors (FBRs). researchgate.netajol.info This approach offers several key advantages, including the ability to reuse the biocatalyst over multiple cycles, simplification of product purification as the biocatalyst is retained in the reactor, and often enhanced operational stability. researchgate.netnih.gov

For pantothenate production, whole cells of a high-yielding microbial strain could be immobilized, or alternatively, specific enzymes in the biosynthetic pathway could be isolated and immobilized for targeted bioconversions. Immobilized systems are particularly well-suited for continuous processing. researchgate.net

Packed Bed Reactors (PBRs): In a PBR, the immobilized biocatalyst particles are packed into a column, and the substrate solution flows through it. ebrary.net This design allows for high conversion rates but can sometimes be susceptible to issues like clogging or high-pressure drops. nih.govnih.gov

Fluidized Bed Reactors (FBRs): In an FBR, the upward flow of the substrate solution is sufficient to suspend, or "fluidize," the immobilized biocatalyst particles. researchgate.net This configuration promotes better mass and heat transfer compared to PBRs and reduces the risk of clogging, though it can be more complex to operate. nih.govresearchgate.netsemanticscholar.org

Interactive Table 2: Evaluation of Immobilization Techniques for Pantothenate Biocatalysts

| Immobilization Technique | Principle | Potential Advantages for Pantothenate Production | Potential Challenges |

| Entrapment | Cells or enzymes are physically confined within a porous matrix (e.g., alginate, polyacrylamide gel). nih.gov | Simple, mild conditions protect cells from shear stress. | Mass transfer limitations for substrates and products; potential for cell leakage. |

| Adsorption | Biocatalyst adheres to the surface of a carrier material (e.g., activated carbon, resins) via weak physical forces. | Easy to perform; generally preserves enzyme activity well. | Weak binding can lead to biocatalyst detachment (leaching) from the support. |

| Covalent Bonding | Strong chemical bonds are formed between the biocatalyst and the support material. | Strong attachment prevents leaching, providing high operational stability. | The chemical process can potentially damage or reduce the activity of the enzyme/cell. |

Biofilm Reactors

A biofilm reactor utilizes the natural tendency of microorganisms to attach to surfaces and form a dense, layered community known as a biofilm. nih.govnih.gov These reactors provide a support medium (carrier) on which the productive microorganisms can grow, leading to a very high concentration of biomass within the reactor volume. researchgate.net This high cell density can result in enhanced reaction rates and greater stability over long operational periods. nih.gov

Biochemical Pathways and Enzymology of Pantothenate Metabolism

Mechanistic Elucidation of Pantothenate Biosynthesis Pathways in Prokaryotes and Eukaryotes

The biosynthesis of pantothenate, also known as vitamin B5, is a fundamental metabolic process for most bacteria, archaea, fungi, and plants. researchgate.netnih.gov Animals, including humans, lack this capability and must acquire it from their diet. nih.govnih.gov The pathway converts pantoate and β-alanine into pantothenate. nih.gov

Prokaryotic and Eukaryotic Pathway: In most bacteria and eukaryotes, pantothenate is first synthesized by pantothenate synthetase (PS), which condenses pantoate with β-alanine. oup.comresearchgate.net Subsequently, pantothenate kinase (PanK) phosphorylates pantothenate to yield 4'-phosphopantothenate. oup.comresearchgate.net

Archaeal Pathway: Most archaea employ a reverse order of reactions. Pantoate is first phosphorylated by pantoate kinase (PoK) to form phosphopantoate. This intermediate is then condensed with β-alanine by phosphopantothenate synthetase (PPS) to produce 4'-phosphopantothenate. oup.comresearchgate.net

Interestingly, some organisms exhibit a mosaic of these pathways. For instance, the archaeon Picrophilus torridus partially utilizes the bacterial pathway, while symbiotic bacteria from the Candidatus poribacteria group possess enzymes of the archaeal pathway. oup.com Eukaryotes are believed to have inherited their pantothenate synthesis genes from bacteria. oup.com

Table 1: Comparison of Pantothenate Biosynthesis Pathways

| Feature | Prokaryotic/Eukaryotic Pathway | Archaeal Pathway |

| First Enzyme | Pantothenate Synthetase (PS) | Pantoate Kinase (PoK) |

| Second Enzyme | Pantothenate Kinase (PanK) | Phosphopantothenate Synthetase (PPS) |

| Intermediate | Pantothenate | Phosphopantoate |

| Final Product | 4'-phosphopantothenate | 4'-phosphopantothenate |

Ketopantoate Hydroxymethyltransferase (KPHMT):

KPHMT, encoded by the panB gene, catalyzes the initial and often rate-limiting step in pantoate synthesis. nih.govbohrium.com It facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming ketopantoate. uniprot.org

Structure: The crystal structure of E. coli KPHMT reveals a decameric assembly, with each subunit adopting a (βɑ)₈ barrel fold, characteristic of the phosphoenolpyruvate/pyruvate superfamily. nih.gov The active site contains a magnesium ion (Mg²⁺) that coordinates with the product, ketopantoate. nih.gov

Function: The enzyme is subject to feedback inhibition by downstream intermediates such as pantoate, pantothenate, and coenzyme A, as well as other small molecules like isovalerate and valine. uniprot.org This regulation helps control the metabolic flux into the pathway.

Pantothenate Synthetase (PS):

PS, the product of the panC gene, catalyzes the final step in pantothenate biosynthesis: the ATP-dependent condensation of pantoate and β-alanine. nih.govacs.org

Structure: The crystal structure of PS from Mycobacterium tuberculosis reveals a dimeric enzyme. nih.govrcsb.org Each subunit consists of two domains, with the active site located in a cavity on the N-terminal domain, partially shielded by the C-terminal domain. rcsb.org The structure of Staphylococcus aureus PS shows that the enzyme undergoes a conformational change from an open to a closed state upon binding of the reaction intermediate, pantoyl adenylate. acs.org

Function: The reaction mechanism proceeds in two steps. First, pantoate reacts with ATP to form a pantoyl-adenylate intermediate. nih.govuniprot.org Subsequently, β-alanine performs a nucleophilic attack on this intermediate to generate pantothenate and AMP. nih.gov The enzyme's activity is essential for the virulence of pathogens like M. tuberculosis, making it a potential drug target. nih.govproteopedia.org

The expression of genes involved in pantothenate biosynthesis is tightly regulated to ensure an adequate supply of this essential vitamin without wasteful overproduction. In E. coli, the panB and panC genes are located in an operon, and a promoter mutation can lead to increased expression of both enzymes, resulting in higher pantothenate production. nih.gov

A key regulatory mechanism in E. coli involves the PanD-PanZ protein complex, which controls the production of β-alanine. acs.org PanD, an aspartate α-decarboxylase, is responsible for synthesizing β-alanine. Its regulatory protein, PanZ, in the presence of acetyl-CoA or CoA, forms a complex with PanD that inhibits its catalytic activity. acs.org This serves as a negative feedback loop, where the end-product of the extended pathway (CoA) regulates the synthesis of one of the initial precursors (β-alanine). acs.org

Research on Coenzyme A (CoA) Biosynthesis from Pantothenate

The biosynthesis of Coenzyme A from pantothenate is a universal and highly conserved pathway found in all domains of life. nih.govnih.govplos.org This five-step enzymatic cascade converts pantothenate into the essential metabolic cofactor, CoA. nih.govusp.br CoA is indispensable for a vast array of cellular processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various biomolecules. nih.govresearchgate.net

The conversion of pantothenate to CoA proceeds through the following enzymatic steps and intermediates:

Pantothenate Kinase (PanK): This enzyme, also known as CoaA in E. coli, catalyzes the first and rate-limiting step: the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate (PPan). nih.govoup.comnih.gov

Phosphopantothenoylcysteine Synthetase (PPCS): PPCS, the product of the coaB gene in E. coli, condenses 4'-phosphopantothenate with cysteine to produce 4'-phospho-N-pantothenoylcysteine (PPan-Cys). mdpi.comfrontiersin.org

Phosphopantothenoylcysteine Decarboxylase (PPCDC): Encoded by the coaC gene in E. coli, PPCDC decarboxylates 4'-phospho-N-pantothenoylcysteine to yield 4'-phosphopantetheine (B1211885) (PPanSH). mdpi.comfrontiersin.org

Phosphopantetheine Adenylyltransferase (PPAT): PPAT, the coaD gene product in E. coli, transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA (dPCoA). oup.commdpi.com

Dephospho-CoA Kinase (DPCK): The final step is catalyzed by DPCK (encoded by coaE in E. coli), which phosphorylates dephospho-CoA to produce Coenzyme A. mdpi.comfrontiersin.org

In some eukaryotes, including humans, the last two enzymatic activities (PPAT and DPCK) are carried out by a single bifunctional enzyme called CoA synthase (COASY). usp.brmdpi.comnih.gov

Table 2: Enzymes and Intermediates in CoA Biosynthesis

| Enzyme (E. coli gene) | Substrate(s) | Product |

| PanK (coaA) | Pantothenate, ATP | 4'-phosphopantothenate |

| PPCS (coaB) | 4'-phosphopantothenate, Cysteine, ATP | 4'-phospho-N-pantothenoylcysteine |

| PPCDC (coaC) | 4'-phospho-N-pantothenoylcysteine | 4'-phosphopantetheine |

| PPAT (coaD) | 4'-phosphopantetheine, ATP | Dephospho-CoA |

| DPCK (coaE) | Dephospho-CoA, ATP | Coenzyme A |

The intracellular concentration of CoA is tightly controlled, primarily through feedback inhibition of the enzymes in its biosynthetic pathway. nih.gov The main regulatory point is the first enzyme, Pantothenate Kinase (PanK). nih.govnih.govmdpi.com

PanK Inhibition: In both bacteria and eukaryotes, PanK activity is allosterically inhibited by the final products of the pathway, namely non-esterified CoA and its thioester derivatives, such as acetyl-CoA. nih.govnih.govasm.org This feedback mechanism ensures that the rate of CoA synthesis is responsive to the cell's metabolic state and demand for CoA. nih.gov For instance, in E. coli, a shift from glucose to acetate (B1210297) as a carbon source alters the ratio of CoA to acetyl-CoA, which in turn modulates PanK activity. nih.gov

Other Regulatory Points: While PanK is the primary site of regulation, other enzymes in the pathway can also be subject to feedback control. In E. coli, PPAT activity is also inhibited by CoA. oup.comasm.org In mammals, the bifunctional enzyme COASY is also suppressed by CoA and its thioesters. mdpi.com

While the five-step pathway to CoA is largely conserved, there are notable differences in the enzymes across various organisms, particularly in the first and last steps. plos.orgoup.com

Pantothenate Kinases (PanKs): PanK enzymes are classified into three main types based on their primary structure.

Type I PanKs: Found in many bacteria, such as E. coli. asm.org

Type II PanKs: Predominantly found in eukaryotes, but also in some bacteria like Staphylococcus aureus. plos.orgasm.org

Type III PanKs: Distributed in a wide range of bacteria and were initially thought to be insensitive to CoA feedback inhibition. asm.org However, studies on Thermotoga maritima have shown that its Type III PanK is indeed inhibited by CoA, suggesting more diversity in the regulatory mechanisms of this enzyme class. asm.org

CoA Synthase (COASY): In bacteria and most lower eukaryotes, the last two steps of CoA biosynthesis are catalyzed by two separate enzymes, PPAT and DPCK. researchgate.net In contrast, in higher eukaryotes like humans, mice, and flies, these two enzymatic domains are fused into a single bifunctional protein, COASY. usp.brmdpi.com

Evolutionary Origins: Phylogenetic analyses suggest that the enzymes for pantothenate synthesis in eukaryotes were inherited from bacteria. oup.comoup.com The subsequent enzymes for CoA biosynthesis appear to have a mixed evolutionary origin, with eukaryotic PPCS being more closely related to the archaeal enzyme, and eukaryotic PPCDC being more similar to its bacterial counterpart. oup.comoup.com

These enzymatic differences, particularly in PanK types, have implications for the development of specific antimicrobial agents that target the CoA pathway in pathogens without affecting the host's enzymes. nih.govplos.org

Roles of Pantothenate-Derived Cofactors in Metabolic Processes

Pantothenic acid is the precursor for the synthesis of coenzyme A (CoA) and the acyl carrier protein (ACP), two crucial cofactors involved in a vast array of metabolic reactions. nih.govnih.gov The biological activity of both CoA and ACP is attributed to the sulfhydryl (SH) group provided by cysteine, which is attached to the 4'-phosphopantetheine moiety derived from pantothenate. eujournal.org This reactive thiol group allows for the formation of high-energy thioester bonds with acyl groups, enabling their transfer in various biochemical pathways. wikipedia.orgatamanchemicals.com

Fatty Acid Synthesis:

The synthesis of fatty acids is fundamentally dependent on pantothenate-derived cofactors. Coenzyme A plays a pivotal role in initiating and elongating the fatty acid chain. wikipedia.orgaatbio.com The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. wikipedia.org Subsequently, the acyl carrier protein (ACP), a protein with a 4'-phosphopantetheine prosthetic group, carries the growing acyl chain. nih.govwikipedia.org The phosphopantetheine arm of ACP acts as a flexible tether, shuttling the intermediates between the different active sites of the multi-enzyme fatty acid synthase complex. nih.gov CoA is also essential for transferring fatty acids from the cytoplasm into the mitochondria for beta-oxidation, the process of fatty acid degradation. wikipedia.orgatamanchemicals.comsigmaaldrich.com

Tricarboxylic Acid (TCA) Cycle:

The TCA cycle, also known as the Krebs cycle or citric acid cycle, is the central hub of cellular respiration and energy production. libretexts.orglongdom.org Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is the primary entry point into the cycle. wikipedia.orglibretexts.org The acetyl group from acetyl-CoA is transferred to oxaloacetate to form citrate (B86180), initiating a series of reactions that generate ATP, NADH, and FADH2. sigmaaldrich.comlibretexts.orglongdom.org Coenzyme A is thus indispensable for fueling the TCA cycle and, consequently, for the majority of cellular energy production. wikipedia.orgaatbio.comsigmaaldrich.com

Comparative Biochemical Activity of D- vs. L-Pantothenate and its Derivatives in Model Systems

The biological activity of pantothenic acid is stereospecific, with only the dextrorotatory (D) isomer possessing metabolic function. eujournal.orgnih.govdrugbank.com The levorotatory (L) isomer is generally considered to be biologically inactive and, in some instances, may even act as an antagonist to the D-form. nih.govdrugbank.comcdnsciencepub.com

The enzymes involved in the conversion of pantothenate to CoA exhibit a high degree of specificity for the D-isomer.

Pantothenate Kinase (PanK): This is the first and rate-limiting enzyme in the CoA biosynthetic pathway, catalyzing the phosphorylation of pantothenate to 4'-phosphopantothenate. nih.govwikipedia.org Studies on PanK from various organisms have demonstrated its preference for D-pantothenate. For instance, rat heart pantothenate kinase has a Km for D-pantothenate of 18 µM. nih.gov The enzyme from Mycobacterium tuberculosis also shows high specificity for the D-isomer. rcsb.org While the L-isomer is not a substrate, some derivatives of pantothenic acid can be phosphorylated by PanK. oup.com

Pantothenate Synthetase (PS): This enzyme, found in bacteria, yeast, and plants, catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form D-pantothenate. nih.govrsc.org The enzyme from Escherichia coli has a broad amine substrate scope, but it is specific for (R)-pantoate (the D-isomer of pantoic acid). rsc.org Structural studies of Mycobacterium tuberculosis PS have revealed the specific residues involved in binding pantoate and ATP, highlighting the structural basis for its substrate specificity. nih.govacs.org

Table 1: Kinetic Parameters of Enzymes in Pantothenate Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Pantothenate Kinase (PanK) | Rat Heart | D-Pantothenate | 18 | - | nih.gov |

| Pantothenate Kinase (PanKTm) | Thermotoga maritima | D-Pantothenate | 40.3 ± 3.3 | 0.29 ± 0.02 | nih.gov |

| Pantothenate Kinase (PanKHp) | Helicobacter pylori | D-Pantothenate | 101 ± 26 | 2.09 ± 0.26 | nih.gov |

| Pantoate Kinase (PoK) | Thermococcus kodakarensis | Pantoate | - | - | asm.org |

Note: A dash (-) indicates that the value was not reported in the cited source.

Metabolic flux analysis using techniques like 13C labeling allows for the quantitative study of metabolic pathways in living cells. researchgate.netnih.gov These studies can reveal how cells utilize different substrates and how metabolic fluxes are redistributed in response to genetic or environmental changes.

In the context of pantothenate isomers, metabolic flux analysis can be used to trace the metabolic fate of labeled D- and L-pantothenate. Such studies would be expected to show a significant incorporation of the 13C label from D-pantothenate into the CoA pool and other downstream metabolites. This would lead to labeled acetyl-CoA, which would then enter the TCA cycle and fatty acid synthesis pathways, resulting in the labeling of various intermediates and final products.

Conversely, cells fed with labeled L-pantothenate would likely show little to no incorporation of the label into the CoA pool or related metabolic pathways. This is due to the high stereospecificity of pantothenate kinase, the entry point into CoA biosynthesis. The lack of phosphorylation of L-pantothenate would prevent its further metabolism. Any observed metabolic effects of L-pantothenate would likely be due to its antagonistic effects on the transport or enzymatic conversion of the D-isomer.

For example, a study on a Corynebacterium glutamicum strain engineered to overproduce pantothenate demonstrated that carbon flux from glucose was directed towards the valine and pantothenate biosynthetic pathways. nih.gov While this study did not directly compare isomers, it highlights how flux analysis can elucidate the metabolic engineering strategies needed to enhance the production of D-pantothenate.

Analytical Methodologies for Research and Quality Control

Development and Validation of Chromatographic Methods for Pantothenate Isomers (HPLC, GC, Capillary Electrophoresis)

Chromatographic techniques are fundamental in the analysis of racemic calcium pantothenate, enabling the separation and quantification of its D- and L-isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method. jfda-online.comscholarsresearchlibrary.comnih.gov

High-Performance Liquid Chromatography (HPLC):

Several HPLC methods have been developed and validated for the determination of calcium pantothenate in various samples. jfda-online.comscholarsresearchlibrary.com A common approach involves using a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol. scholarsresearchlibrary.com The pH of the mobile phase is often adjusted to an acidic value, such as 2.20 or 3.5, to ensure good peak shape and retention. scholarsresearchlibrary.comscribd.com Detection is typically carried out using a UV detector at a wavelength of around 204-210 nm. jfda-online.comscholarsresearchlibrary.com

For the specific separation of pantothenate isomers, chiral stationary phases are necessary. researchgate.net Chiral HPLC can resolve the D- and L-enantiomers, which is critical since only the D-form is biologically active. researchgate.net The resolution of enantiomers can be influenced by the type of chiral stationary phase and the composition of the mobile phase. researchgate.net For instance, a study on panthenol, a related compound, found that an amylose-based chiral stationary phase with a hexane/ethanol mobile phase provided excellent separation. researchgate.net

Method validation according to ICH guidelines is essential to ensure the reliability of these analytical procedures. scholarsresearchlibrary.com Validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, and specificity. researchgate.net For example, a validated HPLC method for the simultaneous estimation of calcium pantothenate and biotin (B1667282) demonstrated good linearity over a concentration range of 50-150 µg/ml for calcium pantothenate, with a high correlation coefficient (R² = 0.9976). scholarsresearchlibrary.com

Gas Chromatography (GC):

While less common than HPLC for pantothenate analysis, Gas Chromatography (GC) has also been employed. jfda-online.com GC methods often require derivatization of the analyte to increase its volatility and thermal stability, which can add complexity to the sample preparation process. jfda-online.com

Capillary Electrophoresis (CE):

Capillary Electrophoresis (CE) offers another alternative for the analysis of pantothenic acid. Micellar electrokinetic capillary chromatography, a mode of CE, has been noted for its high specificity and sensitivity, although it may not be as readily available as HPLC. jfda-online.com

Interactive Data Table: Comparison of Chromatographic Methods

| Method | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Key Findings |

| HPLC | C18, Aminopropyl-loaded silica (B1680970) nih.gov | Acetonitrile/Potassium dihydrogen phosphate (B84403) buffer (pH 2.5) jfda-online.com | UV (204 nm) jfda-online.com | Retention time for calcium pantothenate was 5.3 min. jfda-online.com Good linearity (r=0.9999) in the 10-50 µg/mL range. jfda-online.com |

| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) researchgate.net | Hexane/Ethanol (60/40, v/v) researchgate.net | UV, Polarimetric researchgate.net | Achieved a high resolution (Rs = 2.49) for panthenol enantiomers. researchgate.net |

| GC | Not specified | Not specified | Not specified | Often requires derivatization, which can be time-consuming. jfda-online.com |

| CE | Not specified | Not specified | Not specified | High specificity and sensitivity, but less common. jfda-online.com |

Spectroscopic Techniques for Structural Characterization of Pantothenate and its Complexes (NMR, MS, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of pantothenate and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of calcium pantothenate. chemicalbook.comnih.gov The ¹H NMR spectrum of D-calcium pantothenate in D₂O shows characteristic signals for the different protons in the molecule. chemicalbook.com For instance, signals around 3.99 ppm can be assigned to the CH group, while the methyl protons appear as distinct signals around 0.9 ppm. chemicalbook.com NMR studies have also been instrumental in investigating the interaction of pantothenate with other molecules, such as its binding to enzymes like pantothenate synthetase. nih.govresearchgate.netiisc.ac.in These studies can reveal conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the identification and quantification of pantothenic acid. sigmaaldrich.comoup.com Electrospray ionization (ESI) is a common ionization method used for this purpose. massbank.eu The mass spectrum of D-(+)-pantothenic acid shows a characteristic fragmentation pattern that can be used for its identification. massbank.eu Tandem mass spectrometry (MS/MS) can be used to determine the enantiomeric composition of pantothenic acid solutions by applying the kinetic method. scielo.brscielo.br This involves the formation and dissociation of diastereomeric complexes. scielo.brscielo.br

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy provides information about the functional groups present in the calcium pantothenate molecule. nih.gov The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH), amide (C=O and N-H), and carboxylate (COO⁻) groups. mdpi.com IR multiple photon dissociation (IRMPD) spectroscopy, combined with quantum chemical calculations, has been used to study the structure of gas-phase pantothenate ions and their complexes with calcium. mdpi.comuniroma1.it These studies have shown that the calcium ion coordinates to multiple oxygen atoms of the pantothenate anion in a charge-solvated structure. mdpi.comuniroma1.it

Interactive Data Table: Spectroscopic Data for Calcium Pantothenate

| Technique | Sample Form | Key Observations | Reference |

| ¹H NMR | D-Calcium Pantothenate in D₂O | Shift (ppm): 3.99 (CH), 3.51 (CH₂), 3.45 (CH₂), 2.42 (CH₂), 0.93 (CH₃), 0.90 (CH₃) | chemicalbook.com |

| Mass Spec. | D-(+)-Pantothenic Acid | [M-H]⁻ ion observed, fragmentation pattern used for identification. | massbank.eu |

| IR | KBr Wafer | Characteristic absorptions for -OH, amide, and carboxylate groups. | nih.gov |

| IRMPD | Gas-phase [Ca(panto-H)]⁺ | Broad, intense absorption around 1632 cm⁻¹. | mdpi.com |

Quantitative Analysis of Pantothenate and Metabolites in Biological Matrices (excluding human clinical samples)

The quantification of pantothenate and its metabolites in biological matrices is essential for metabolic research. LC-MS/MS is the method of choice for this purpose due to its high sensitivity and selectivity. rsc.orgnih.gov

A stable isotope dilution assay using LC-MS/MS has been developed for the quantification of free and total pantothenic acid in samples like corn flour. rsc.org This method utilizes a labeled internal standard, such as [¹³C₃,¹⁵N]-pantothenic acid, to achieve accurate and precise quantification. rsc.org The sample preparation is relatively simple, and the analysis time is much shorter compared to older methods like microbiological assays. rsc.org

Matrix effects are a significant challenge in the quantitative analysis of analytes in complex biological matrices. nih.govresearchgate.net These effects, caused by co-eluting components from the matrix, can lead to ion suppression or enhancement, affecting the accuracy of the results. researchgate.net Careful method development and validation, including the evaluation of matrix effects, are crucial. researchgate.net This can involve comparing the response of the analyte in the matrix to its response in a neat solution. nih.gov Dilution of the sample matrix can sometimes mitigate these effects. nih.gov

Isotopic Labeling and Tracing Methodologies in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of pantothenic acid and its precursors. acs.orgnih.gov Stable isotopes, such as ¹³C and ¹⁵N, are incorporated into the pantothenate molecule, creating labeled analogs like [¹³C₃,¹⁵N]-pantothenic acid. acs.orgmedchemexpress.com

These labeled compounds can be used as internal standards in quantitative mass spectrometry-based methods, a technique known as stable isotope dilution analysis. oup.comrsc.org This approach is considered the gold standard for quantification because it corrects for variations in sample preparation and instrument response. researchgate.net

Furthermore, stable isotope labeling allows for metabolic flux analysis, providing insights into the dynamics of metabolic pathways. medchemexpress.com For example, by incubating cells with [¹³C₃,¹⁵N₁]-pantothenate, researchers can track the incorporation of the labeled precursor into coenzyme A (CoA) and its various thioester derivatives. acs.orgnih.gov This enables the study of pathways that utilize CoA, such as the Krebs cycle and fatty acid metabolism. nih.gov NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) can even be used to visualize the subcellular distribution of the labeled metabolites. nih.gov

Interactive Data Table: Applications of Isotopic Labeling in Pantothenate Research

| Labeled Compound | Application | Analytical Technique | Key Findings |

| [¹³C₃,¹⁵N]-Pantothenic acid | Internal standard for quantitative analysis | LC-MS/MS | Enables accurate quantification of pantothenic acid in biological samples. rsc.org |

| [¹³C₃,¹⁵N₁]-Pantothenate | Metabolic tracing in cell culture | LC/MRM-MS | Efficient incorporation into CoA and its thioesters, allowing for metabolic flux analysis. acs.orgnih.gov |

| [¹³C₆]Glucose | Metabolic tracing in tumor models | MSI, DEFFI | Revealed reduced glucose uptake and catabolism in tumors from mice on a pantothenic acid-free diet. nih.gov |

Research on Pantothenate Derivatives and Analogues

Rational Design and Synthesis of Pantothenate Analogues for Biochemical Probing

The rational design and synthesis of pantothenate analogues are critical for probing the biochemical pathways involving pantothenic acid (Vitamin B5), particularly the biosynthesis of Coenzyme A (CoA). oup.commcgill.ca Since pantothenic acid is the precursor to CoA, an essential cofactor in all living organisms, its analogues serve as powerful tools to study and potentially inhibit the enzymes in this pathway. oup.comkarger.com The design of these analogues often leverages structural information from the target enzymes, such as pantothenate kinase (PanK), the first enzyme in the CoA biosynthetic pathway. nih.govnih.gov

The synthesis of these molecular probes involves targeted modifications at various positions on the pantothenate molecule. mcgill.ca A common strategy is the development of N-substituted pantothenamides, analogues of pantothenic acid. rsc.orgasm.org For instance, a series of pantothenamide-type analogues, including the well-studied N-pentylpantothenamide (N5-Pan) and N-heptylpantothenamide (N7-Pan), were synthesized to probe the binding site of pantothenate kinase. nih.govrsc.org Synthetic routes have been developed to allow for rapid access to libraries of pantothenate analogues diversified at the β-alanine moiety, the carboxylate, or the geminal dimethyl group. researchgate.netnih.gov

Another design strategy focuses on replacing the labile amide bond of pantothenamides to increase their stability against degradation by pantetheinases found in human serum. nih.govscispace.com For example, the amide bond has been replaced with a triazole ring, which not only imparts stability but can also improve activity against pathogens like Plasmodium falciparum, the parasite that causes malaria. nih.govscispace.com Other approaches have designed analogues of reaction intermediates, such as pantoyl adenylate, to act as potential inhibitors of enzymes like pantothenate synthetase. rsc.orgnih.gov In these designs, the phosphodiester group of the intermediate is replaced with more stable groups like an ester or a sulfamoyl moiety. rsc.orgnih.gov These rationally designed compounds are crucial for elucidating enzyme mechanisms and identifying new antimicrobial agents. mcgill.canih.gov

Structure-Activity Relationship (SAR) Studies of Pantothenate Derivatives

Structure-activity relationship (SAR) studies of pantothenate derivatives are essential for understanding how chemical modifications influence their biological activity, particularly as inhibitors of enzymes in the Coenzyme A (CoA) pathway. nih.govasm.org These studies provide critical insights for optimizing lead compounds into more potent and selective agents. nih.govasm.org Research has focused extensively on pantothenamides, which are analogues where the carboxyl group of pantothenic acid is replaced with a substituted amide. nih.govrsc.org

Key findings from SAR studies include:

Stereospecificity : The stereochemistry of the analogue is crucial, with enzymes showing preferential binding to specific stereoisomers. nih.gov

Amide Bond Replacement : To counteract degradation by host pantetheinases, the scissile amide bond has been modified. Replacing it with a 1,4-substituted triazole ring was found to be optimal for inhibiting P. falciparum growth. nih.govscispace.com

Linker Modification : The use of an unbranched, one-carbon linker between the pantoyl group and the triazole ring is favorable for antiplasmodial activity. nih.govscispace.com

Core Moiety : The R-pantoyl moiety and a trans-substituted double bond were found to be important for the selective, on-target antiplasmodial effect of the natural product CJ-15,801 and its analogues. anu.edu.au

These SAR studies guide the rational design of new derivatives with improved potency and metabolic stability. nih.govresearchgate.net

| Structural Modification | Key Finding | Target/Organism | Reference |

|---|---|---|---|

| N-Alkyl Substitution (Pantothenamides) | Alkyl substituents enhance inhibitory activity against PanK. | E. coli, S. aureus, Murine | nih.gov |

| Amide bond replacement with 1,4-triazole | Improves stability against pantetheinases and enhances antiplasmodial activity. | P. falciparum | nih.govscispace.com |

| α-Methylation of β-alanine moiety | Increases stability in serum while maintaining potent antiplasmodial activity. | P. falciparum | researchgate.net |

| Modification of the β-alanyl fragment | Generally not well-tolerated by the sodium-dependent multivitamin transporter (SMVT). | SMVT | [No source found] |

| Retention of R-pantoyl moiety (CJ-15,801 analogues) | Conservation of this moiety is important for selective antiplasmodial effect. | P. falciparum | anu.edu.au |

Investigation of Modified Pantothenates as Enzyme Inhibitors and Antimetabolites in Model Systems

Modified pantothenates, particularly N-substituted pantothenamides, have been extensively investigated as enzyme inhibitors and antimetabolites, primarily targeting the Coenzyme A (CoA) biosynthetic pathway in pathogenic bacteria and parasites. rsc.orgrsc.orgnih.gov These compounds act as "anti-vitamins" by mimicking pantothenic acid, allowing them to enter cellular metabolic pathways where they exert their inhibitory effects. rsc.orgacs.org

The primary mode of action for many pantothenamides, such as N-pentylpantothenamide (N5-Pan), involves their metabolic conversion into inactive CoA analogues. rsc.orgasm.orgnih.gov This process typically follows these steps:

Enzymatic Activation : The pantothenamide is first utilized as a substrate by pantothenate kinase (PanK), the initial enzyme in the CoA pathway. rsc.orgscispace.com

Formation of an Antimetabolite : The phosphorylated product is further processed by subsequent enzymes in the pathway, leading to the formation of a CoA antimetabolite, such as ethyldethia-CoA in the case of N5-Pan. asm.orgnih.gov

Inhibition of CoA-Dependent Processes : This inactive CoA analogue cannot perform the functions of natural CoA. It inhibits CoA-utilizing enzymes and can be transferred to acyl carrier proteins (ACPs), forming dysfunctional "crypto-ACPs". rsc.orgnih.gov This disrupts essential processes like fatty acid synthesis. rsc.orgasm.org

This combined inhibition of both CoA and fatty acid synthesis is a widely accepted mechanism for the antibacterial activity of pantothenamides against organisms like E. coli and S. aureus. rsc.orgrsc.org Some studies also suggest that pantothenamides may directly bind to the hydrophobic pocket of ACP, further disrupting its function. rsc.orgscispace.com

These analogues have been tested as competitive inhibitors of PanK from various organisms, including P. falciparum, where they exhibit nanomolar inhibitory constants (Ki). nih.govasm.org The effectiveness of these compounds as antimetabolites depends on the type of PanK present in the organism; for example, promiscuous PanK I and PanK II enzymes that can process the analogue are required for the antimetabolite effect. acs.orgnih.gov The study of these modified pantothenates in model systems has been crucial for validating the CoA pathway as a viable antimicrobial drug target. oup.comnih.gov

Research on Pantethine (B1678406) and Pantothenol: Biochemical Activities and Conversion Mechanisms

Pantethine and pantothenol are important derivatives of pantothenic acid with distinct biochemical activities and conversion pathways. altmedrev.comcriticalcatalyst.com

Pantothenol (Provitamin B5) Pantothenol, the alcohol analogue of pantothenic acid, is a stable precursor, or provitamin, of vitamin B5. criticalcatalyst.comwikipedia.orgathenslab.gr It is widely used in supplements and cosmetic products. criticalcatalyst.comwikipedia.org Upon absorption into the body or skin, pantothenol is readily converted to pantothenic acid through an oxidation process. criticalcatalyst.comnih.gov Enzymatic studies have shown that this conversion is catalyzed by enzymes such as alcohol dehydrogenase. jst.go.jp Once converted to pantothenic acid, it enters the universal pathway for Coenzyme A (CoA) biosynthesis, starting with phosphorylation by pantothenate kinase. wikipedia.orgnih.gov

Pantethine Pantethine is a dimeric form of pantetheine (B1680023), linked by a disulfide bridge. patsnap.comwikipedia.org It is considered a more metabolically active form of vitamin B5 because it is biochemically closer to CoA than pantothenic acid is. altmedrev.compatsnap.com When ingested, pantethine is broken down into its constituent molecules. patsnap.comwikipedia.org The primary conversion mechanism involves its breakdown to pantetheine, which is then metabolized to yield pantothenic acid and cysteamine. wikipedia.orgalfa-chemistry.comalzdiscovery.org

Pantethine's key biochemical function is to serve as a precursor for CoA synthesis. patsnap.comalfa-chemistry.com By providing pantetheine, it can bypass the initial enzymatic steps required to convert pantothenic acid, making it a more direct substrate for the later stages of the CoA pathway. altmedrev.com Pantetheine can be phosphorylated by PanK to form 4'-phosphopantetheine (B1211885), which then enters the final steps of CoA synthesis. oup.com This mechanism is thought to underlie its observed effects on lipid metabolism, where it has been shown to influence enzymes like HMG-CoA reductase and acetyl-CoA carboxylase. patsnap.comalfa-chemistry.com

| Compound | Biochemical Role | Conversion Mechanism | Key Enzyme(s) in Conversion | Reference |

|---|---|---|---|---|

| Pantothenol | Provitamin of B5 | Oxidized to pantothenic acid. | Alcohol dehydrogenase | criticalcatalyst.comjst.go.jp |

| Pantethine | Direct precursor to Coenzyme A | Broken down into pantetheine, which is then metabolized to pantothenic acid and cysteamine. | Pantetheinase | patsnap.comwikipedia.orgalfa-chemistry.com |

Genetic Engineering and Molecular Biology Approaches

Identification and Characterization of Genes Encoding Pantothenate Transporters and Metabolic Enzymes

The biosynthesis and transport of pantothenate, a key precursor to the essential cofactor Coenzyme A (CoA), are orchestrated by a specific set of genes encoding metabolic enzymes and transporter proteins. nih.gov The identification and characterization of these genes in various organisms, from bacteria to fungi and plants, have been fundamental to understanding the regulation of this vital pathway.

In bacteria such as Escherichia coli and Salmonella typhimurium, genetic and biochemical analyses have identified several key genes in the pantothenate (pan) biosynthetic pathway. nih.gov The panB, panC, and panD genes encode for ketopantoate hydroxymethyltransferase, pantothenate synthetase, and aspartate 1-decarboxylase, respectively. nih.gov The order of these genes on the E. coli K-12 chromosome has been determined to be aceF-panB-panD-panC-tonA. nih.gov In Corynebacterium glutamicum, the genes for ketopantoate hydroxymethyltransferase (panB) and pantothenate synthetase (panC) are organized in a panBC operon. nih.govasm.org

The synthesis of β-alanine, a precursor of pantothenate, is catalyzed by L-aspartate-α-decarboxylase (PanD). acs.org The regulation of this step can involve a complex of PanD with another protein, PanZ, which responds to coenzyme A levels, thereby creating a feedback loop. acs.orgnih.gov

In the yeast Saccharomyces cerevisiae, the de novo synthesis of pantothenate involves a different pathway for β-alanine production, starting from spermine and catalyzed by enzymes encoded by FMS1 and ALD2-3. researchgate.netresearchgate.net Pantoate is synthesized from 2-keto-isovalerate via enzymes encoded by ECM31 and PAN5. researchgate.net The final condensation of pantoate and β-alanine is catalyzed by the enzyme encoded by PAN6. researchgate.net

Pantothenate transporters are crucial for the uptake of this vitamin from the environment, especially in organisms that cannot synthesize it or to supplement de novo synthesis. asm.org In S. cerevisiae, the proton symporter Fen2 is responsible for pantothenate import. researchgate.net In the pathogenic fungus Verticillium dahliae, ten putative pantothenate transporter genes have been identified, with VdPAT1 being characterized as essential for fungal growth, development, and pathogenicity. frontiersin.orgnih.gov The VdPAT1 protein belongs to the ACS subfamily, characterized by a specific consensus motif. frontiersin.org Similarly, six putative pantothenate transporter genes have been found in the genome of the biocontrol yeast Hanseniaspora meyeri, which is auxotrophic for pantothenate. asm.org In bacteria, sodium-dependent transporters like PanF in E. coli are responsible for both the uptake and secretion of excess pantothenate. researchgate.net Energy-coupling factor (ECF) transporters are another class of vitamin transporters in bacteria, such as the one for pantothenate in Streptococcus pneumoniae. nih.govresearchgate.net

The following table summarizes key genes involved in pantothenate biosynthesis and transport across different organisms.

| Gene/Operon | Enzyme/Transporter | Organism(s) | Function |

| panB | Ketopantoate hydroxymethyltransferase | E. coli, S. typhimurium, C. glutamicum | Catalyzes the formation of ketopantoate. nih.govnih.gov |

| panC | Pantothenate synthetase | E. coli, S. typhimurium, C. glutamicum | Condenses pantoate and β-alanine to form pantothenate. nih.govnih.gov |

| panD | Aspartate 1-decarboxylase | E. coli | Catalyzes the synthesis of β-alanine from aspartate. nih.gov |

| panZ | Regulatory protein | E. coli | Forms a complex with PanD to regulate β-alanine synthesis. acs.org |

| panF | Sodium-dependent transporter | E. coli | Mediates uptake and efflux of pantothenate. researchgate.net |

| ECM31 | Ketopantoate hydroxymethyltransferase | S. cerevisiae | Involved in the synthesis of pantoate from 2-keto-isovalerate. researchgate.net |

| PAN5 | 2-dehydropantoate reductase | S. cerevisiae | Involved in the synthesis of pantoate. researchgate.net |

| FMS1 | Amine oxidase | S. cerevisiae | Rate-limiting enzyme in β-alanine biosynthesis from spermine. researchgate.net |

| PAN6 | Pantothenate synthetase | S. cerevisiae | Catalyzes the final step of pantothenate synthesis. researchgate.net |

| FEN2 | H+-pantothenate symporter | S. cerevisiae | High-affinity uptake of pantothenate from the environment. nih.gov |

| VdPAT1 | Pantothenate transporter | V. dahliae | Required for fungal growth, penetration, and pathogenicity. frontiersin.org |

| coaA (panK) | Pantothenate kinase | E. coli, S. typhimurium | First and rate-limiting step in CoA biosynthesis, phosphorylating pantothenate. asm.orgoup.com |

Gene Overexpression and Deletion Strategies in Microbial Systems for Pathway Optimization

Metabolic engineering of microbial systems to overproduce D-pantothenic acid has heavily relied on gene overexpression and deletion strategies to optimize the biosynthetic pathway. These approaches aim to increase the metabolic flux towards the target compound while minimizing the carbon flow into competing pathways.

Overexpression of Pathway Genes: A common strategy is to overexpress the genes directly involved in the pantothenate synthesis pathway. In Corynebacterium glutamicum, the overexpression of the panBC operon, which encodes ketopantoate hydroxymethyltransferase and pantothenate synthetase, has been shown to increase D-pantothenate accumulation. nih.govasm.org To further boost production, genes involved in the synthesis of the precursor ketoisovalerate, such as the ilvBNCD genes, have also been overexpressed in conjunction with panBC. nih.gov This concerted overexpression strategy led to a significant, 105-fold increase in D-pantothenate concentration compared to the wild-type strain. asm.org Similarly, in Escherichia coli, overexpressing panC and panB from C. glutamicum enhanced production by 29%. nih.gov The overexpression of a deregulated pantothenate kinase gene has also been employed in S. cerevisiae to increase the biosynthesis of acetyl-CoA, a downstream product. nih.gov In a systematic optimization approach in S. cerevisiae, seven key genes for D-pantothenic acid biosynthesis were screened from diverse species and overexpressed to construct an efficient heterologous pathway. nih.gov

Deletion of Competing Pathways: To channel metabolic precursors exclusively towards pantothenate synthesis, genes in competing pathways are often deleted. A critical precursor for pantothenate is ketoisovalerate, which is also an intermediate in the biosynthesis of branched-chain amino acids like L-valine and L-isoleucine. nih.govnih.gov In C. glutamicum, deleting the ilvA gene, which encodes the key enzyme for isoleucine synthesis, was a crucial step in increasing the availability of ketoisovalerate for pantothenate production. nih.gov In E. coli, attenuating the expression of genes encoding valine-pyruvate aminotransferase and branched-chain-amino-acid aminotransferase was used to decrease the carbon flux into the competing L-valine biosynthetic pathway, resulting in a significant increase in D-pantothenic acid yield from 0.49 g/L to 1.48 g/L. nih.gov Further production increases were achieved by deleting the threonine deaminase gene. nih.gov

The following table provides examples of genetic manipulation strategies and their impact on D-pantothenic acid production.

| Organism | Genetic Modification | Strategy | Outcome |

| Corynebacterium glutamicum | Overexpression of panBC and ilvBNCD; Deletion of ilvA | Increase precursor supply and pathway flux; Block competing pathway | D-pantothenate accumulation up to 1 g/L, a 105-fold increase. nih.govasm.org |

| Escherichia coli | Overexpression of panC and panB from C. glutamicum | Enhance final steps of the pathway | 29% increase in production. nih.gov |

| Escherichia coli | Attenuation of valine and branched-chain aminotransferase genes; Deletion of threonine deaminase | Reduce flux into competing amino acid pathways | Increased D-pantothenic acid yield from 0.49 g/L to 1.78 g/L. nih.gov |

| Saccharomyces cerevisiae | Overexpression of seven key genes from diverse species; Knockout of endogenous bypass gene | Construct efficient heterologous pathway and eliminate competing reactions | Production of 4.1 g/L D-pantothenic acid in fed-batch fermentation. nih.gov |

| Bacillus subtilis | Overexpression of panE (ketopantoate reductase); Deletion of panC (pantothenate synthetase) | Increase precursor (pantoate) production and block its conversion | Enhanced production of pantoate. google.com |

Transcriptomic and Proteomic Analysis of Pantothenate Homeostasis and Metabolism

Transcriptomic and proteomic analyses are powerful tools for obtaining a global view of the cellular response to changes in pantothenate levels and for understanding the complex regulatory networks governing its homeostasis and metabolism. These 'omics' approaches provide insights into how organisms adapt to pantothenate deficiency or excess by modulating gene and protein expression.

In a study on the pathogenic fungus Verticillium dahliae, a comparative transcriptome analysis was performed between a wild-type strain and a mutant with a deleted pantothenate transporter gene, VdPAT1. nih.gov This analysis revealed that the amino sugar and nucleotide sugar metabolism pathway was the most significantly down-regulated pathway in the VdPAT1 deletion mutant. nih.gov This finding linked pantothenate transport to cell wall integrity, as the chitin content in the mutant was significantly lower, potentially explaining its reduced penetration ability and pathogenicity. frontiersin.org

Proteomic and metabolomic analyses have also been used to investigate the effects of pantothenic acid deficiency (PAD). In a study using Pekin ducks, integrated liver proteomics and metabolomics were employed to identify metabolic pathways affected by PAD. nih.gov This multi-omics approach provided a systematic understanding of how PAD leads to growth depression and disorders in lipid and glucose metabolism. nih.gov Pantothenic acid is a crucial component of coenzyme A (CoA), which is involved in numerous metabolic reactions, including those for carbohydrates, lipids, and proteins. nih.gov

In the context of metabolic engineering, genome-wide transcriptional profiling has been used to characterize strains of Corynebacterium glutamicum designed for pantothenate production. This analysis, combined with metabolic flux analysis, allows for a rational design approach by identifying potential bottlenecks and regulatory hurdles in the engineered pathways.

These studies demonstrate the utility of transcriptomics and proteomics in elucidating the broader physiological roles of pantothenate and the intricate mechanisms that maintain its homeostasis. The data generated from such analyses are crucial for both fundamental biological understanding and for applied metabolic engineering efforts aimed at overproducing pantothenate.

CRISPR/Cas9 and Other Gene Editing Applications in Pantothenate Pathway Research

The advent of precise gene editing tools, particularly the CRISPR/Cas9 system, has revolutionized the way researchers approach the genetic manipulation of metabolic pathways, including the one for pantothenate biosynthesis. These technologies allow for targeted and efficient modification of genes, facilitating the rapid construction and optimization of microbial strains for enhanced production of valuable compounds.

In the metabolic engineering of Escherichia coli for D-pantothenic acid production, CRISPR/Cas9 has been instrumental. Researchers have used this system to edit multiple genes simultaneously. For instance, genes encoding key enzymes like acetohydroxy acid synthase II, pantothenate synthetase, and ketol-acid reductoisomerase were edited to initiate the production pathway. nih.gov Subsequently, the expression of genes involved in the competing L-valine biosynthetic pathway was attenuated, and pantothenate kinase was mutated, all likely facilitated by CRISPR-based technologies for their precision and efficiency. nih.gov

Beyond pathway construction, gene editing is crucial for creating strains with specific deletions to block competing metabolic reactions. Common approaches in metabolic engineering include the elimination of competitive pathways, which can be achieved cleanly and efficiently using CRISPR/Cas9 to introduce targeted gene knockouts. researchgate.net This is an improvement over older, more cumbersome gene deletion techniques. researchgate.net

While the specific application of CRISPR/Cas9 in pantothenate research is an evolving area, its use in related metabolic engineering projects highlights its potential. For example, in creating L-valine producing strains of Corynebacterium glutamicum, a process closely linked to pantothenate synthesis due to the shared precursor 2-ketoisovalerate, CRISPR/Cas9 has been used for targeted gene disruption and replacement to redirect metabolic flux.

The principles of gene therapy, often relying on viral vectors for gene delivery, also share conceptual ground with the targeted gene modifications enabled by CRISPR/Cas9. In research related to pantothenate kinase-associated neurodegeneration (PKAN), a disease caused by mutations in a pantothenate kinase gene, gene therapy approaches are being considered to deliver a functional copy of the mutated gene. nih.gov This highlights the broader therapeutic potential of genetic technologies related to the pantothenate pathway.

The precision of CRISPR/Cas9 allows for not just gene deletion but also for subtle modifications, such as introducing point mutations or altering regulatory elements like promoters to fine-tune gene expression levels, which is a key aspect of optimizing metabolic pathways for overproduction.

Computational and Theoretical Studies of Calcium Pantothenate

Molecular Modeling and Docking Simulations of Pantothenate-Enzyme Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgnih.govnih.gov These methods are particularly valuable for studying how pantothenate, the active component of calcium pantothenate, interacts with the active sites of enzymes.

A primary target for these studies is pantothenate synthetase (PanC) , a crucial enzyme in the biosynthesis of pantothenate in microorganisms. nih.gov This enzyme catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate. nih.gov As this pathway is essential for many bacteria but absent in humans, PanC is a promising target for the development of novel antimicrobial agents. nih.gov

Docking studies have been employed to screen libraries of small molecules and natural phytochemicals for their potential to inhibit pantothenate synthetase. frontiersin.orgresearchgate.net For instance, a study identified several phytochemicals, including rutin, sesamin, and catechin (B1668976) gallate, as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase. frontiersin.org The simulations revealed that these compounds could bind to the active site of the enzyme with significant binding energies, suggesting a strong interaction. frontiersin.org

To further refine these findings, molecular dynamics (MD) simulations are often performed on the docked complexes. nih.gov MD simulations provide a more dynamic picture of the protein-ligand interaction over time, allowing for the analysis of the stability of the complex and the nature of the intermolecular interactions. frontiersin.orgnih.gov These simulations have been used to confirm the stability of potential inhibitors within the active site of pantothenate synthetase and to elucidate the key amino acid residues involved in the binding. frontiersin.org